molecular formula C7H12O3 B092502 trans-4-Hydroxycyclohexanecarboxylic acid CAS No. 17419-81-7

trans-4-Hydroxycyclohexanecarboxylic acid

Cat. No. B092502
CAS RN: 17419-81-7
M. Wt: 144.17 g/mol
InChI Key: HCFRWBBJISAZNK-UHFFFAOYSA-N
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Patent
US07868002B2

Procedure details

Methyllithium (1M in THF) (120 mL, 3.5 eq.) was added to a solution of 4-hydroxy-cyclohexanecarboxylic acid (cis/trans mixture) (5.00 g, 1 eq.) in THF (350 mL) at −78° C. After stirring at −78° C. for 45 min, the cooling bath was removed and the resulting mixture was warmed to room temperature and stirred overnight. After total 24 h, the resulting reaction mixture was poured into ice/water (800 mL). This mixture was vigorously stirred. The separated aqueous phase was extracted with MeOH/EtOAc (˜ 1/20). The combined organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified by chromatography (50% to 100% EtOAc/hexanes) to give 1-(4-hydroxy-cyclohexyl)-ethanone (2.08 g, 42%).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[OH:3][CH:4]1[CH2:9][CH2:8][CH:7]([C:10]([OH:12])=O)[CH2:6][CH2:5]1>C1COCC1>[OH:3][CH:4]1[CH2:5][CH2:6][CH:7]([C:10](=[O:12])[CH3:1])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
5 g
Type
reactant
Smiles
OC1CCC(CC1)C(=O)O
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
800 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
After total 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
This mixture was vigorously stirred
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous phase was extracted with MeOH/EtOAc (˜ 1/20)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (50% to 100% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC1CCC(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.